molecular formula C24H32O4 B14159738 Bufalone CAS No. 4029-65-6

Bufalone

Cat. No.: B14159738
CAS No.: 4029-65-6
M. Wt: 384.5 g/mol
InChI Key: YHPFWEDUGHFFTA-UHFFFAOYSA-N
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Description

Bufalone is a compound belonging to the class of bufadienolides, which are a type of cardiotonic steroid. These compounds are known for their potent inhibition of the Na+, K±ATPase enzyme, which is crucial for maintaining the ionic gradients in cells. Bufadienolides are found in various plants and animals, particularly in toad venom, where they serve as a chemical defense mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bufadienolides typically involves the modification of steroidal skeletons. One common method is the hydroxylation of bufalin, a precursor molecule, at specific positions to yield bufadienolides with varying biological activities. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of bufadienolides involves the extraction of these compounds from natural sources, such as toad venom or certain plants. The extraction process is followed by purification steps, including chromatography, to isolate the desired bufadienolide compounds .

Chemical Reactions Analysis

Types of Reactions

Bufadienolides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated bufadienolides, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Bufadienolides have a wide range of scientific research applications:

Mechanism of Action

Bufadienolides exert their effects primarily through the inhibition of the Na+, K±ATPase enzyme. This enzyme is responsible for maintaining the ionic gradients across cell membranes, which are essential for various cellular processes. By inhibiting this enzyme, bufadienolides disrupt the ionic balance, leading to increased intracellular calcium levels. This increase in calcium enhances cardiac contractility, making bufadienolides effective in treating heart failure .

Comparison with Similar Compounds

Bufadienolides are similar to cardenolides, another class of cardiotonic steroids. Both classes inhibit Na+, K±ATPase, but bufadienolides have a pentadienolide ring at position C17β, whereas cardenolides have a butenolide ring. This structural difference affects their binding affinity and selectivity for the enzyme. Some similar compounds include:

Bufadienolides are unique due to their specific stereochemistry and the presence of a pentadienolide ring, which contributes to their distinct biological activities and therapeutic potential .

Properties

CAS No.

4029-65-6

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-(14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one

InChI

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16,18-20,27H,4-5,7-13H2,1-2H3

InChI Key

YHPFWEDUGHFFTA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C

Origin of Product

United States

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